Sparteine sulfate

Vue d'ensemble

Description

Sparteine sulfate is a quinolizidine alkaloid derived from the plant genus Lupinus. It has been used historically for its pharmacological properties, including its role as an antiarrhythmic agent and its potential anticonvulsant effects. This compound is known for its ability to modulate electrical activity in the heart and has been studied for various medical and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sparteine sulfate can be synthesized through a series of chemical reactions starting from the natural extraction of sparteine from Lupinus plants. The process involves the following steps:

Extraction: Sparteine is extracted from the leaves and stems of Lupinus montanus using solvents like cyclopentyl methyl ether.

Purification: The extracted sparteine is purified using techniques such as gas chromatography-mass spectrometry (GC-MS).

Sulfation: The purified sparteine is then reacted with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. Sustainable methods have been developed to ensure minimal environmental impact, such as collecting only a small percentage of the plant population and using technical-grade reagents .

Analyse Des Réactions Chimiques

Types of Reactions: Sparteine sulfate undergoes various chemical reactions, including:

Oxidation: Sparteine can be oxidized to form different derivatives.

Reduction: It can be reduced to form simpler compounds.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various sparteine derivatives that have different pharmacological properties .

Applications De Recherche Scientifique

Anticonvulsant Properties

Sparteine sulfate exhibits potential as an anticonvulsant drug . Research indicates that it can inhibit seizures induced by maximal electro-stimulation and delay convulsive behavior in animal models. Specifically, studies have shown that this compound prolongs survival time in mice treated with pentylenetetrazole (PTZ) and reduces the severity of seizures in rats subjected to PTZ and pilocarpine .

Key Findings:

- Mechanism of Action: Sparteine may reduce hyperexcitability through activation of M2 and M4 muscarinic acetylcholine receptors (mAChRs), contributing to its anticonvulsant effects.

- Behavioral Impact: It does not significantly alter short-term memory or spatial learning, making it a candidate for further investigation in epilepsy treatment .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity , particularly against Mycobacterium tuberculosis. A recent study evaluated its effects on various strains, including multidrug-resistant (MDR) strains. The results indicate that this compound inhibits the growth of these bacteria at concentrations as low as 25 mM .

In Vitro Study Results:

| Mycobacterium tuberculosis Strain | Final this compound Concentration (mM) |

|---|---|

| Sensitive strain H37Rv | 25, 50, 100 |

| Isoniazid resistant strain | 25, 50, 100 |

| Rifampicin resistant strain | 25, 50, 100 |

| MDR strain | 25, 50, 100 |

This study highlights the potential of this compound as a therapeutic agent against drug-resistant tuberculosis, warranting further clinical investigations to establish its efficacy in vivo .

Cardiovascular Applications

This compound is classified as an antiarrhythmic agent , primarily used to treat cardiac arrhythmias, including ventricular and supraventricular arrhythmias. Its pharmacological action involves stabilizing cardiac membranes and modulating ion channel activity .

Clinical Insights:

- A clinical evaluation involving 100 cases reported the effectiveness of this compound in managing arrhythmias, showcasing its utility in cardiology .

- The compound's ability to influence heart rhythm makes it a valuable option in specific patient populations with arrhythmias.

Compounding and Pharmaceutical Formulations

This compound is also relevant in the context of pharmaceutical compounding . It is utilized in the preparation of customized medications tailored to individual patient needs when commercially available drugs are unsuitable .

Compounding Considerations:

- The risk-benefit analysis favors using compounded medications for patients requiring specialized treatments.

- Quality control measures are essential to ensure safety and efficacy in compounded formulations.

Mécanisme D'action

Sparteine sulfate exerts its effects primarily by blocking sodium channels in the cardiac cell membrane. This action stabilizes the cell membrane and reduces excitability, which is crucial for its antiarrhythmic properties. Additionally, this compound may activate specific subtypes of muscarinic acetylcholine receptors, contributing to its anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Cytisine: Another quinolizidine alkaloid with similar pharmacological properties.

Lupanine: A related compound found in Lupinus species.

Anagyrine: Another alkaloid with similar structural features.

Uniqueness: Sparteine sulfate is unique due to its dual role as an antiarrhythmic agent and its potential anticonvulsant effects. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .

Activité Biologique

Sparteine sulfate is a quinolizidine alkaloid derived from the plant genus Lupinus, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant research findings.

Pharmacological Properties

This compound exhibits a range of biological activities, particularly in the central nervous system (CNS) and cardiovascular system. Its notable properties include:

- Anticonvulsant Activity : this compound has been shown to inhibit seizures in various animal models. Studies indicate that it can delay convulsive behavior and prolong survival in mice subjected to pentylenetetrazole (PTZ) induced seizures. It reduces the frequency and amplitude of epileptiform activity, suggesting a potential mechanism involving the activation of muscarinic acetylcholine receptors (M2 and M4) .

- Cardiovascular Effects : As an antiarrhythmic agent, this compound influences heart rhythm and has been utilized in managing certain cardiac conditions. Its mechanisms include modulation of ion channels, which stabilizes cardiac excitability .

- Antimicrobial Activity : Recent studies have highlighted the bacteriostatic effects of sparteine against Mycobacterium species, indicating its potential use in treating infections caused by these pathogens .

The biological activity of this compound is attributed to several mechanisms:

- CNS Modulation : this compound appears to exert its anticonvulsant effects through modulation of neurotransmitter systems, particularly by enhancing cholinergic activity. This mechanism may contribute to its ability to reduce hyperexcitability in neuronal networks .

- Ion Channel Interaction : Its antiarrhythmic properties are linked to the inhibition of sodium and calcium channels in cardiac tissues, which helps regulate heart rate and rhythm .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Seizure Management : Due to its anticonvulsant properties, this compound is being studied as a potential treatment for epilepsy and other seizure disorders. Experimental evidence supports its efficacy in reducing seizure frequency and severity .

- Labor Induction : Historically, this compound has been used in obstetrics to facilitate labor. In clinical studies, it demonstrated beneficial effects on labor progression in certain cases .

- Cardiac Arrhythmias : Its role as an antiarrhythmic agent makes it a candidate for managing specific heart rhythm disorders .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects of this compound, mice treated with PTZ showed a significant delay in the onset of seizures compared to control groups. The study concluded that this compound could be an effective adjunct therapy for seizure management .

- Labor Induction Study : A clinical assessment involving 20 patients revealed that this compound positively influenced labor outcomes in 12 cases, suggesting its utility in obstetric practice despite variable responses .

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of sparteine found that it exhibited significant activity against multiple strains of Mycobacterium, highlighting its potential application in treating mycobacterial infections .

Propriétés

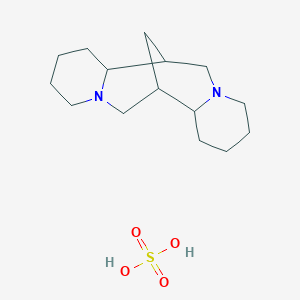

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHFCFHANDXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952348 | |

| Record name | Sulfato--sparteinato (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-39-8 | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfato--sparteinato (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.